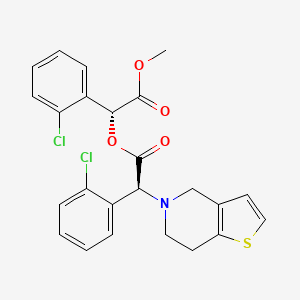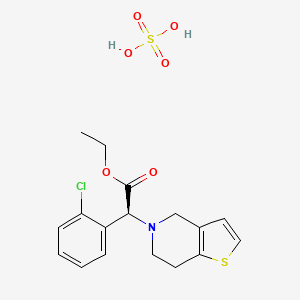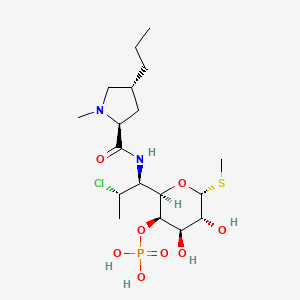
Clindamycin 4-Phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Clindamycin is an antibiotic that fights bacteria in the body. It is used to treat serious infections caused by bacteria . Clindamycin is usually available as one of three salts: clindamycin phosphate, clindamycin hydrochloride, or clindamycin nicotinamide . All three salt forms of clindamycin have the same antimicrobial spectrum and effectiveness .
Synthesis Analysis
A method of synthesis of clindamycin phosphate has been reported . The method synthesized clindamycin free base - one reaction - phosphorylation reaction - after-treatment system . By changing the order of addition of the present invention, the catalyst and steps, the weight yield of clindamycin phosphate is more than 80% .Molecular Structure Analysis
Clindamycin phosphate (CP), an antibacterial agent, has been reported to form several solid-state forms . The crystal structures of two CP solvates, a dimethyl sulfoxide (DMSO) solvate and a methanol/water solvate (solvate V), have been determined by single crystal X-ray diffraction .Chemical Reactions Analysis
The stoichiometry of the reaction is determined and it was found that one mole of clindamycin phosphate consumes two moles of chromium (VI) (1:2) . The oxidation products are characterized and confirmed by spectral studies such as IR, GC-MS and LC-MS .Physical and Chemical Properties Analysis
Clindamycin phosphate (CP) has been reported to form several solid-state forms . Very different hydrogen bonding networks exist among the host-host and host-solvent molecules in the two crystal structures, resulting in different moisture stabilities .科学的研究の応用
Treatment of Soft Tissue Infections : Clindamycin phosphate, a parenteral preparation of clindamycin, effectively eradicated 81% of documented bacterial infections in a study with 131 patients, showing no apparent systemic toxic effects and was well-tolerated for up to three weeks. It was effective against gram-positive organisms and showed promise in treating anaerobic infections (Schumer et al., 1971).
Penetration into Bone and Tissues : A study demonstrated the penetration of clindamycin phosphate into bone, capsule, and drainage fluid following joint replacement surgery, highlighting its efficacy against Staphylococcus aureus and anaerobic organisms (Baird et al., 1978).
Treatment of Acne Vulgaris : Clindamycin phosphate, as a topical antibacterial agent, was shown to be effective in the treatment of mild to moderate acne vulgaris. A foam formulation was found to be superior to gel in reducing acne lesion counts and was well-tolerated (Shalita et al., 2005).
Use in Otorhinolaryngological Infections : Clindamycin-2-phosphate, an injectable antibiotic, showed a high effectiveness rate of 91.7% in treating various otorhinolaryngological infections. It was rated as very useful in most cases and achieved blood levels above the MIC for a prolonged time, supporting its clinical effectiveness (Kawamura et al., 1990).
Ocular Tissue Absorption : Clindamycin phosphate was found to be highly concentrated in the choroid, iris, and retina of the pigmented rabbit eye, providing effective control of most ocular infections. However, high doses via subconjunctival injection could cause corneal edema and severe inflammation (Tabbara & O'Connor, 1975).
Prodrug Characteristics : As a prodrug, clindamycin 2-phosphate is rapidly converted in vivo to clindamycin, an antibacterial agent used for a variety of infections. It is highly water-soluble and does not produce pain upon injection, unlike clindamycin (Morozowich & Karnes, 2007).
Intravenous Use in Soft Tissue Infections : Clindamycin phosphate was found to be a satisfactory substitute for methicillin in soft tissue infections due to gram-positive organisms (Chessick et al., 1975).
作用機序
Target of Action
Clindamycin 4-Phosphate primarily targets the 50S subunit of the bacterial ribosome . This subunit is a component of the ribosome, the cellular machinery responsible for protein synthesis. The 50S subunit, along with the 30S subunit, forms the complete 70S bacterial ribosome .
Mode of Action
This compound interacts with its target by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This binding disrupts protein synthesis by interfering with the transpeptidation reaction, thereby inhibiting early chain elongation . This disruption of protein synthesis leads to the inhibition of bacterial growth, rendering this compound a bacteriostatic agent .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria . By binding to the 50S ribosomal subunit, this compound prevents the formation of new peptide bonds, thereby disrupting the elongation of the peptide chain and ultimately inhibiting protein synthesis . This disruption can lead to the death or growth inhibition of the bacteria .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Clindamycin is known to achieve high intracellular levels in phagocytic cells and high levels in bone . .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of bacterial protein synthesis . This inhibition disrupts the normal functioning of bacterial cells, leading to their death or growth inhibition . Furthermore, this compound may also potentiate the opsonization and phagocytosis of bacteria even at subinhibitory concentrations .
Action Environment
Environmental factors such as pH and temperature can influence the stability and action of this compound . For instance, Clindamycin showed maximum stability at pH 3-5 . Additionally, transformations between different hydrate and solvate solid-state forms of Clindamycin can be induced by environmental factors, such as temperature, humidity, and pressure . These transformations can occur during the drug manufacturing process, during storage of the drug, or during formulation .
Safety and Hazards
When handling Clindamycin 4-Phosphate, avoid dust formation, breathing mist, gas or vapours . Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
将来の方向性
Clindamycin is a potent and widely used antimicrobial . Given the increase in bacterial resistance and the decrease in the development of new antibiotics, the appropriate use of old antimicrobials like clindamycin has become even more compulsory . This narrative review provides a detailed survey of the currently available literature on pharmacology and pharmacokinetics and identifies knowledge gaps (special patient population, drug–drug, and drug–disease interactions) to describe a research strategy for precision medicine .
生化学分析
Biochemical Properties
Clindamycin 4-Phosphate interacts with various enzymes and proteins in the body. It is converted into its active form, Clindamycin, through the process of phosphatase ester hydrolysis . This interaction plays a crucial role in its biochemical reactions.
Cellular Effects
The effects of this compound on cells are primarily due to its conversion into Clindamycin. As an antibacterial agent, Clindamycin can influence cell function by disrupting bacterial protein synthesis .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into Clindamycin. Clindamycin then binds to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis and exerting its antibacterial effects .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are largely dependent on its stability and degradation. It has been reported to form several solid-state forms, each with different moisture stabilities .
Metabolic Pathways
This compound is involved in the metabolic pathway of phosphatase ester hydrolysis, where it is converted into Clindamycin . The enzymes and cofactors involved in this process are not specified in the available literature.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Clindamycin 4-Phosphate involves several steps starting with the synthesis of Clindamycin followed by the phosphorylation of Clindamycin to form Clindamycin 4-Phosphate.", "Starting Materials": [ "L-tryptophan", "3-chloro-2-hydroxypropyltrimethylammonium chloride", "thionyl chloride", "dimethylformamide", "sodium hydroxide", "phosphoric acid", "sodium phosphate" ], "Reaction": [ "Synthesis of Clindamycin:", "Step 1: L-tryptophan is reacted with 3-chloro-2-hydroxypropyltrimethylammonium chloride to form 7-chloro-6,7-dihydro-1-methyl-4-propyl-1H-indole-3-carboxylic acid.", "Step 2: The resulting acid is then treated with thionyl chloride to form 7-chloro-6,7-dihydro-1-methyl-4-propyl-1H-indole-3-carboxylic acid chloride.", "Step 3: The acid chloride is then reacted with dimethylformamide to form Clindamycin.", "Phosphorylation of Clindamycin to form Clindamycin 4-Phosphate:", "Step 1: Clindamycin is reacted with sodium hydroxide to form the sodium salt of Clindamycin.", "Step 2: The sodium salt of Clindamycin is then reacted with phosphoric acid to form Clindamycin phosphate.", "Step 3: Clindamycin phosphate is further reacted with sodium phosphate to form Clindamycin 4-Phosphate." ] } | |
CAS番号 |
54887-30-8 |
分子式 |
C18H34ClN2O8PS |
分子量 |
505.0 g/mol |
IUPAC名 |
[(2R,3R,4R,5R,6R)-2-[(1S,2R)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-6-methylsulfanyloxan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C18H34ClN2O8PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-16(29-30(25,26)27)13(22)14(23)18(28-15)31-4/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27)/t9-,10-,11+,12-,13-,14-,15-,16-,18-/m1/s1 |
InChIキー |
OZDNESASKLVYBG-VUABIXNASA-N |
異性体SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)OP(=O)(O)O)[C@@H](C)Cl |
SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)OP(=O)(O)O)C(C)Cl |
正規SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)OP(=O)(O)O)C(C)Cl |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
(2R,3R,4R,5R,6R)-2-((1S,2R)-2-chloro-1-((2S,4R)-1-methyl-4-propylpyrrolidine-2-carboxamido)propyl)-4,5-dihydroxy-6-(methylthio)tetrahydro-2H-pyran-3-yl dihydrogen phosphate |
製品の起源 |
United States |
Q1: What is the significance of separating clindamycin 4-phosphate from other clindamycin phosphate isomers?
A1: While the abstract doesn't explicitly detail the biological activity of each isomer, it highlights the successful separation of this compound from other isomers like clindamycin 2-phosphate, clindamycin 3-phosphate, and clindamycin B 2-phosphate. [] This separation is crucial for several reasons:
Q2: Can you elaborate on the analytical technique used for the separation and its advantages?
A2: The research employed liquid chromatography on a triethylaminoethyl cellulose (TEAE-cellulose) column to separate clindamycin phosphate isomers. [] This technique offers several benefits:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


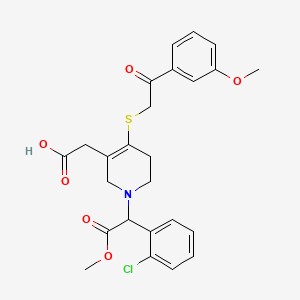
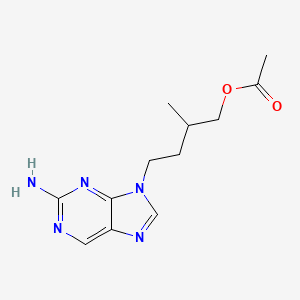
![Dimethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate](/img/structure/B601350.png)




![(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride](/img/structure/B601362.png)

